molecular formula C16H16N4OS B2987778 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797572-18-9

1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2987778
CAS No.: 1797572-18-9
M. Wt: 312.39
InChI Key: SDBQEDFEZZCMKD-UHFFFAOYSA-N
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Description

1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone is a unique synthetic compound belonging to a class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. This process often begins with the preparation of the pyrazolopyridopyrimidine core through multi-step reactions that include cyclization and subsequent functionalization. The final step involves attaching the thiophene moiety to the core structure through a reaction such as alkylation or acylation.

Industrial Production Methods: : In industrial settings, the production of this compound might employ advanced techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, improving yield and purity. These methods often utilize automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Conversion of thiophene into sulfoxide or sulfone derivatives.

  • Reduction: : Potential reduction of the pyrazolopyridopyrimidine core to modify its electronic properties.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the thiophene ring or the core structure.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst for reduction reactions.

  • Substitution reagents: : Including halogens, organometallics, or amines under specific conditions to achieve substitution reactions.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Partially or fully reduced pyrazolopyridopyrimidine cores.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has found applications in various scientific research fields:

Chemistry

  • Catalysis: : The unique structure allows it to act as a catalyst or a ligand in certain catalytic processes.

  • Material Science: : Potential use in the development of new materials with specific electronic or optical properties.

Biology

  • Bioactive Compounds: : Investigation of its potential as a lead compound for developing new pharmaceuticals.

  • Enzyme Inhibition: : Studying its effects on specific enzymes to understand its potential therapeutic uses.

Medicine

  • Drug Development: : Research into its pharmacological properties to develop new treatments for diseases.

  • Diagnostics: : Utilization in diagnostic assays due to its unique binding properties.

Industry

  • Agrochemicals: : Development of new agrochemical products such as pesticides or herbicides.

  • Polymers: : Use in the creation of polymers with specific characteristics for industrial applications.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets:

  • Molecular Targets: : It may bind to enzymes, receptors, or DNA, altering their function.

  • Pathways Involved: : It can affect various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.

Similar Compounds

  • 1-(3,4-dihydroquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone

  • 1-(2-methyl-8,9-dihydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone

Uniqueness

  • Structure: : The unique combination of pyrazolopyridopyrimidine and thiophene moieties sets it apart from other compounds.

  • Reactivity: : Its specific reactivity patterns, influenced by its structure, make it a distinctive subject for study.

This comprehensive examination showcases the potential and versatility of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone in various scientific and industrial domains.

Properties

IUPAC Name

1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-6-15-17-8-13-9-19(4-2-14(13)20(15)18-11)16(21)7-12-3-5-22-10-12/h3,5-6,8,10H,2,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBQEDFEZZCMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CC4=CSC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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